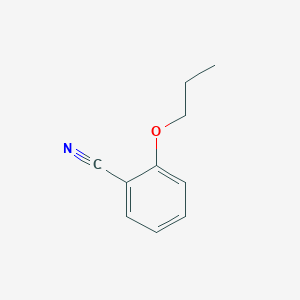
2-Propoxybenzonitrile
Cat. No. B1586574
Key on ui cas rn:
6609-58-1
M. Wt: 161.2 g/mol
InChI Key: WLODJVVNLOYYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06943163B2
Procedure details


21.41 g (400 ml) of ammonium chloride are suspended in 400 ml of toluene and cooled to from 0 to 5° C. 200 ml of a 2M solution of triethylaluminium in hexane are added dropwise, and the mixture is stirred at room temperature until evolution of gas has ceased. 32.2 g (200 mmol) of 2-propoxybenzonitrile are added, and the reaction mixture is then stirred at 80° C. (bath) overnight. The cooled reaction mixture is, with ice-cooling, added to a suspension of 300 g of silica gel and 2.85 ml of ice-cold chloroform and stirred for 30 minutes. The mixture is filtered off with suction and the filter residue is washed with the same amount of methanol. The solvent is distilled off under reduced pressure, the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1), the solid is filtered off and the mother liquor is evaporated. The residue is stirred with petroleum ether and filtered off with suction. This gives 22.3 g (52%) of product.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
ice
Quantity
2.85 mL
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].C([Al](CC)CC)C.[CH2:10]([O:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]#[N:17])[CH2:11][CH3:12]>C1(C)C=CC=CC=1.CCCCCC>[ClH:1].[CH2:10]([O:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]([NH2:2])=[NH:17])[CH2:11][CH3:12] |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Al](CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC1=C(C#N)C=CC=C1
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
2.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at room temperature until evolution of gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is then stirred at 80° C. (bath) overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter residue is washed with the same amount of methanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mother liquor is evaporated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue is stirred with petroleum ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.C(CC)OC1=C(C(=N)N)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
